Physicochemical Properties of 2-((3,3,3-Trifluoropropyl)thio)acetic Acid: A Technical Guide
Physicochemical Properties of 2-((3,3,3-Trifluoropropyl)thio)acetic Acid: A Technical Guide
Executive Summary
2-((3,3,3-Trifluoropropyl)thio)acetic acid (CAS: 1160601-71-7) represents a specialized fluorinated building block in medicinal chemistry, distinct for its ability to modulate lipophilicity without compromising aqueous solubility to the extent of pure hydrocarbon chains. This compound integrates a trifluoromethyl (
This guide provides a comprehensive technical analysis of its physicochemical behavior, synthetic accessibility, and utility as a bioisostere. It is designed for medicinal chemists and formulation scientists requiring rigorous data to justify its inclusion in lead optimization campaigns.
Part 1: Molecular Architecture & Electronic Properties
The molecule can be deconstructed into three functional domains, each imparting specific physicochemical characteristics:
-
The Trifluoropropyl Tail (
):-
Electronic Effect: The
group is strongly electron-withdrawing ( ). However, the ethylene spacer ( ) insulates the sulfur atom from the full inductive pull, preventing excessive oxidation potential shifts. -
Steric/Lipophilic: The
group occupies a van der Waals volume similar to an isopropyl group but significantly increases LogP ( vs. ). It serves as a metabolic blocker, preventing -oxidation common in fatty acid derivatives.
-
-
The Thioether Linker (
):-
Geometry: The C-S-C bond angle (
) introduces a "kink" in the chain, distinct from the linear ether or methylene analogues, affecting binding pocket fit. -
Redox Activity: The sulfur atom is a soft nucleophile, susceptible to oxidation to sulfoxide (
) and sulfone ( ), which acts as a metabolic toggle in vivo.
-
-
The Carboxylic Acid Head (
):-
Acidity: The
-thio substituent slightly increases acidity compared to acetic acid due to the polarizability and weak inductive withdrawal of sulfur.
-
Visualization: Structure-Property Logic
Figure 1: Functional decomposition of 2-((3,3,3-Trifluoropropyl)thio)acetic acid illustrating the contribution of each moiety to the global physicochemical profile.
Part 2: Physicochemical Specifications[1][2]
The following data aggregates experimental baselines with high-confidence predictive models (ACD/Labs, ChemAxon algorithms) where specific experimental values are proprietary.
Table 1: Core Physicochemical Parameters[2]
| Property | Value / Range | Context & Implication |
| Molecular Formula | ||
| Molecular Weight | 188.17 g/mol | Fragment-like space (<200 Da).[1] |
| Physical State | Liquid / Low-melting Solid | Likely an oil at RT due to flexible thioether chain. |
| pKa (Acid) | 3.65 ± 0.10 (Predicted) | More acidic than acetic acid (4.76) due to S-atom induction. |
| LogP (Octanol/Water) | 1.70 ± 0.30 | Ideal for cellular penetration; |
| LogD (pH 7.4) | -1.8 to -1.2 | Exists primarily as carboxylate anion at physiological pH. |
| Polar Surface Area | 62.6 | (37.3 from COOH + 25.3 from S). Good oral absorption potential. |
| H-Bond Donors | 1 | (Carboxyl OH) |
| H-Bond Acceptors | 5 | (2 Oxygen + 3 Fluorine + 1 Sulfur) |
| Rotatable Bonds | 4 | High flexibility; entropy penalty upon binding. |
Part 3: Synthetic Pathways & Stability
Synthesis Protocol (Self-Validating)
The most robust route utilizes the nucleophilic substitution of a thiol onto a haloacetic acid, or conversely, a thioglycolic acid onto a trifluoropropyl halide.
Recommended Route: Alkylation of Thioglycolic Acid
-
Reagents: Thioglycolic acid (1.0 eq), 3,3,3-Trifluoropropyl bromide (1.1 eq), KOH (2.2 eq).
-
Solvent: Ethanol/Water (1:1) or DMF (for faster kinetics).
-
Mechanism:
displacement. -
Validation:
-
Monitoring: Reaction completion is indicated by the disappearance of the thiol peak in HPLC or Ellman’s reagent test (colorimetric).
-
Workup: Acidification to pH 2 precipitates the product or allows extraction into Ethyl Acetate.
-
Oxidative Stability
The thioether is the "soft spot" of this molecule.
-
Risk: Oxidation to sulfoxide (
) occurs in the presence of peroxides or metabolic enzymes (FMOs). -
Mitigation: Store under inert atmosphere (
). In biological assays, use antioxidants (e.g., ascorbic acid) if the thioether must remain reduced.
Part 4: Experimental Protocols (Methodology)
To ensure data integrity in your own lab, follow these standardized protocols for characterizing this compound.
Protocol A: Potentiometric pKa Determination
Context: Accurate pKa is critical for predicting ionization state at physiological pH.
-
Preparation: Dissolve 5 mg of compound in 10 mL of degassed water (add minimal MeOH if solubility is poor, then extrapolate to 0% MeOH).
-
Titrant: 0.1 M Carbonate-free NaOH.
-
Execution: Perform titration at
under blanket to prevent absorption. -
Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative max) corresponds to the pKa.
-
Self-Validation: Run a standard (e.g., Benzoic Acid, pKa 4.2) sequentially. The standard must fall within
units of literature value for the run to be valid.
Protocol B: LogD Determination (Shake-Flask Method)
Context: Calculating distribution coefficient at pH 7.4.
-
Phases: n-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).
-
Equilibration: Dissolve compound in the aqueous phase (since it is ionized and soluble). Measure UV absorbance (
). -
Partitioning: Add equal volume of octanol. Shake vigorously for 60 min at
. Centrifuge to separate phases. -
Measurement: Measure UV absorbance of the aqueous phase (
). -
Calculation:
. .
Visualization: Experimental Workflow
Figure 2: Workflow for the physicochemical characterization of the target compound.
Part 5: Applications in Drug Design
Bioisosterism
This compound serves as a fluorinated bioisostere for medium-chain fatty acids or thioacetic acid derivatives.
-
Advantage: The
group blocks metabolic degradation (beta-oxidation or omega-oxidation) that typically limits the half-life of aliphatic chains. -
Lipophilicity Tuning: It allows the introduction of a hydrophobic tail without the "grease" of a long alkyl chain, improving solubility.
Metabolic Probe
The sulfur atom can act as a "reporter." If the compound undergoes metabolic oxidation to the sulfoxide, it becomes chiral. This can be used to probe the stereoselectivity of Flavin-containing Monooxygenases (FMOs) in liver microsomes.
References
-
ChemBK. (n.d.).[2] 2-((3,3,3-Trifluoropropyl)thio)acetic acid - Physico-chemical Properties. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). CompTox Chemicals Dashboard: 2,3,3,3-Tetrafluoropropanoic Acid (Related Structure Data). Retrieved from [Link]
-
Hagos, Z., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters. Journal of Organic Chemistry. (Demonstrates synthetic context for trifluoromethyl-thio motifs). Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry.
